N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide
Description
The compound N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide is a structurally complex molecule featuring a tetrahydrothieno[3,4-d][1,3]thiazole core with sulfone (5,5-dioxido) and acetamide substituents. Its Z-configuration at the ylidene position, 3-butoxyphenyl, and 2-chlorophenyl groups distinguish it from analogues.
Properties
Molecular Formula |
C23H25ClN2O4S2 |
|---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
N-[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C23H25ClN2O4S2/c1-2-3-11-30-18-9-6-8-17(13-18)26-20-14-32(28,29)15-21(20)31-23(26)25-22(27)12-16-7-4-5-10-19(16)24/h4-10,13,20-21H,2-3,11-12,14-15H2,1H3 |
InChI Key |
YBCNEJUOOKCDIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a thiourea derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Structural Analogues
N-[(2E)-3-(4-Fluorobenzyl)-5,5-Dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-Methoxyphenyl)acetamide ()
- Key Differences :
- Substituents: 4-Fluorobenzyl vs. 3-butoxyphenyl; 4-methoxyphenyl vs. 2-chlorophenyl.
- Stereochemistry: E-configuration vs. Z-configuration at the ylidene position.
- Impact :
- The electron-withdrawing 2-chlorophenyl group in the target compound may enhance electrophilicity compared to the electron-donating 4-methoxyphenyl group, affecting reactivity and binding affinity.
- The butoxy group (lipophilic) vs. fluorobenzyl (polar) may influence solubility and membrane permeability .
(2Z)-2-(Substitutedbenzylidene)-Thiazolo[3,2-a]pyrimidine Derivatives ()
- Structural Features: Thiazolo-pyrimidine core vs. thieno[3,4-d][1,3]thiazole. Substituted benzylidene and methylfuran groups.
- Synthesis :
- Physicochemical Properties :
N-Substituted Thiadiazole-Benzamides ()
- Example: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide Features a thiadiazole core with acryloyl and dimethylamino substituents. Melting point (200°C) is higher than typical acetamides, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) .
Physicochemical and Spectroscopic Data
Structural and Crystallographic Insights
- N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (): X-ray analysis reveals planar amide groups and trichloroethyl motifs. Bond lengths (C=O: ~1.22 Å, C–N: ~1.33 Å) align with typical acetamide derivatives, suggesting similar stability for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
